Chromatographic Differentiation via Relative Retention Time (RRT) in USP Monographs
6-Oxo Mometasone Furoate (EP Impurity F) exhibits a distinct relative retention time (RRT) of approximately 1.04 or 1.13 when analyzed under the chromatographic conditions specified in the USP monograph for Mometasone Furoate [1]. This RRT is specifically controlled and therefore excluded from the total specified and unspecified impurity limits, differentiating it from the parent drug Mometasone Furoate which has an RRT of 1.0 [1].
| Evidence Dimension | Relative Retention Time (RRT) in USP HPLC Method |
|---|---|
| Target Compound Data | RRT of approximately 1.04 or 1.13 [1] |
| Comparator Or Baseline | Mometasone Furoate (Parent Drug): RRT = 1.0 [1] |
| Quantified Difference | Difference of +0.04 to +0.13 relative to the parent drug |
| Conditions | USP HPLC method for Mometasone Furoate Ointment; column: 4.6-mm × 25-cm; 5-µm packing L60; UV detection at 254 nm [1] |
Why This Matters
This specific RRT value is a critical parameter for accurate peak identification and quantification in stability-indicating HPLC methods, ensuring that 6-Oxo Mometasone Furoate is correctly resolved and quantified separate from the main drug peak.
- [1] DrugFuture. (n.d.). USP35-NF30: Mometasone Furoate Ointment monograph. View Source
